Glucosinalbina

Descripción general

Descripción

Glucosinalbin is a type of glucosinolate, a class of sulfur- and nitrogen-containing secondary metabolites predominantly found in plants of the Brassicaceae family. These compounds are known for their role in plant defense mechanisms and their potential health benefits in humans. Glucosinalbin, specifically, is characterized by its unique structure, which includes a glucose molecule linked to a sulfur-containing moiety.

Aplicaciones Científicas De Investigación

Glucosinalbin has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the reactivity and stability of glucosinolates.

Biology: Investigated for its role in plant defense mechanisms and its interactions with herbivores and pathogens.

Medicine: Explored for its potential anticancer properties and its ability to induce phase II detoxification enzymes in humans.

Industry: Utilized in the development of biopesticides and biostimulants for agricultural applications

Mecanismo De Acción

Target of Action

Glucosinalbin, a type of glucosinolate, is primarily found in plants of the Brassicaceae family, including Brassica crops such as broccoli, cabbage, and oilseed rape . The primary targets of glucosinalbin are the enzymes and proteins involved in the plant’s defense mechanisms, contributing to the plant’s resistance against pests and diseases .

Mode of Action

Glucosinalbin interacts with its targets by undergoing enzymatic hydrolysis, a process that releases bioactive metabolites. These metabolites play a crucial role in the plant’s defense system, contributing to its unique flavor and potential health benefits .

Biochemical Pathways

The biochemical pathway of glucosinalbin involves several processes, including the biosynthesis of glucosinolates, the hydrolysis of glucosinolates, the inhibition of glucosinolate transport processes, and the redirection of metabolic flux to glucosinolates . These processes are crucial for the production and function of glucosinalbin in the plant.

Pharmacokinetics

It is known that glucosinolates are secondary metabolites that are mainly present in plants . Therefore, the absorption, distribution, metabolism, and excretion (ADME) of glucosinalbin would largely depend on the plant’s metabolic processes.

Result of Action

The action of glucosinalbin results in the production of bioactive metabolites that confer benefits to plant defense, human health, and the unique flavor of some Brassica crops . Certain glucosinolate profiles, including potentially glucosinalbin, can have adverse effects and are known as anti-nutritional factors .

Análisis Bioquímico

Biochemical Properties

Glucosinalbin is metabolized to form the mustard oil 4-hydroxybenzyl isothiocyanate by the enzyme myrosinase . The less sharp taste of white mustard is because 4-hydroxybenzyl isothiocyanate is unstable and degrades to 4-hydroxybenzyl alcohol and a thiocyanate ion, which are not pungent .

Cellular Effects

Glucosinalbin and its metabolites are known to modulate cellular processes important for disease treatment and prevention . These compounds play an important role in plant defense systems, particularly against various insects and pathogenic microorganisms .

Molecular Mechanism

The molecular mechanism of Glucosinalbin involves the enzyme myrosinase, which catalyzes the hydrolysis of glucosinalbin to form 4-hydroxybenzyl isothiocyanate . This compound is unstable and degrades to 4-hydroxybenzyl alcohol and a thiocyanate ion .

Temporal Effects in Laboratory Settings

The half-life of the isothiocyanate depends on the pH of the solution – the longest time is 321 minutes at pH 3, and the shortest is 6 minutes at pH 6.5 . This indicates that the effects of Glucosinalbin can change over time in laboratory settings.

Metabolic Pathways

Glucosinalbin is part of the glucosinolate metabolic pathway . This pathway involves the biosynthesis of glucosinolates, their hydrolysis by the enzyme myrosinase, and the subsequent formation of various metabolites .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of glucosinalbin typically involves the isolation of its precursor compounds from natural sources, such as Moringa oleifera seeds. The process begins with the extraction of the precursor, followed by a series of chemical reactions to form the final glucosinolate structure. One common method involves the use of α-l-rhamnopyranosyl derivatives, which are chemically synthesized through a seven-step process starting from l-rhamnose .

Industrial Production Methods: Industrial production of glucosinalbin often relies on the cultivation of Brassicaceae plants, which are rich in glucosinolates. The extraction process involves crushing the plant material, followed by solvent extraction and purification steps to isolate glucosinalbin. Advances in metabolic engineering have also enabled the enhancement of glucosinolate content in these plants, making industrial production more efficient .

Análisis De Reacciones Químicas

Types of Reactions: Glucosinalbin undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions:

Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Often involves nucleophilic substitution reactions using reagents like sodium hydroxide or potassium cyanide.

Major Products: The major products formed from these reactions include isothiocyanates, thiocyanates, and nitriles, which are derived from the hydrolysis of glucosinalbin by the enzyme myrosinase .

Comparación Con Compuestos Similares

Sinigrin: Found in black mustard seeds, known for its pungent taste.

Glucoraphanin: Found in broccoli, known for its potent anticancer properties.

Glucomoringin: Found in Moringa oleifera, similar in structure to glucosinalbin but with different biological activities.

Uniqueness of Glucosinalbin: Glucosinalbin is unique due to its specific structure and the distinct bioactive compounds it produces upon hydrolysis. Its presence in Moringa oleifera and its potential health benefits make it a compound of significant interest in both scientific research and industrial applications .

Actividad Biológica

Glucosinalbin, a member of the glucosinolate family, is a sulfur-containing compound primarily found in cruciferous vegetables. Its biological activity has garnered significant attention due to its potential health benefits and mechanisms of action. This article explores the biological activities associated with glucosinalbin, including its pharmacological properties, effects on human health, and implications in agriculture.

Overview of Glucosinalbin

Chemical Structure and Occurrence

Glucosinalbin is a thioglucoside derived from the amino acid L-arginine. It is predominantly present in plants of the Brassicaceae family, such as broccoli, cabbage, and mustard. The compound undergoes hydrolysis by the enzyme myrosinase to produce various bioactive metabolites, including isothiocyanates (ITCs), which are responsible for many of its biological activities.

Anticancer Properties

Research has highlighted glucosinalbin's potential as an anticancer agent. The hydrolysis products, particularly ITCs like sulforaphane, have been shown to exhibit:

- Antiproliferative Effects : Studies indicate that glucosinalbin-derived ITCs can inhibit cancer cell proliferation in various cancer types, including breast, prostate, and colon cancers. For instance, sulforaphane has been documented to induce apoptosis in cancer cells and inhibit tumor growth in animal models .

- Mechanisms of Action : The anticancer effects are attributed to several mechanisms:

Antimicrobial Activity

Glucosinalbin and its hydrolysis products demonstrate significant antimicrobial properties against a range of pathogens:

- Bacterial Inhibition : Studies show that glucosinalbin-derived ITCs exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, they have been effective against Escherichia coli and Staphylococcus aureus, suggesting potential applications in food preservation .

- Fungal Activity : Research indicates that glucosinalbin can inhibit the growth of fungi such as Candida albicans, which is crucial for developing natural antifungal agents .

Anti-inflammatory Effects

Glucosinalbin's hydrolysis products have also been implicated in anti-inflammatory activities:

- Reduction of Inflammation Markers : Studies suggest that glucosinolates can lower levels of pro-inflammatory cytokines in vitro. This effect may be beneficial for conditions characterized by chronic inflammation .

- Potential Applications : The anti-inflammatory properties make glucosinalbin a candidate for developing dietary supplements aimed at managing inflammatory diseases .

Case Studies

- Human Clinical Trials : A clinical trial involving broccoli extract rich in glucosinolates showed a reduction in biomarkers associated with cancer risk among participants. The study emphasized the importance of dietary intake of cruciferous vegetables for cancer prevention .

- Animal Studies : In rodent models, diets supplemented with glucosinalbin-rich plants resulted in decreased tumor incidence and size, corroborating its potential as a chemopreventive agent .

Table: Summary of Biological Activities

Propiedades

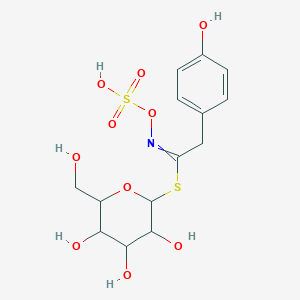

IUPAC Name |

[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(4-hydroxyphenyl)-N-sulfooxyethanimidothioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO10S2/c16-6-9-11(18)12(19)13(20)14(24-9)26-10(15-25-27(21,22)23)5-7-1-3-8(17)4-2-7/h1-4,9,11-14,16-20H,5-6H2,(H,21,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWBNBPSEKLOHJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=NOS(=O)(=O)O)SC2C(C(C(C(O2)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO10S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90871983 | |

| Record name | 1-S-[2-(4-Hydroxyphenyl)-N-(sulfooxy)ethanimidoyl]-1-thiohexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glucosinalbin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038401 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

19253-84-0 | |

| Record name | Glucosinalbin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038401 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

191 - 192 °C | |

| Record name | Glucosinalbin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038401 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.